molecular formula C30H23N5O4 B11071609 14-(3,4-Dimethoxyphenyl)-11-methoxy-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

14-(3,4-Dimethoxyphenyl)-11-methoxy-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine

Cat. No.: B11071609
M. Wt: 517.5 g/mol
InChI Key: FFAZOVTWZQZFHF-UHFFFAOYSA-N
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Description

14-(3,4-Dimethoxyphenyl)-11-methoxy-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines multiple aromatic rings and heterocyclic moieties, making it a promising candidate for various biological and chemical applications.

Preparation Methods

The synthesis of 14-(3,4-Dimethoxyphenyl)-11-methoxy-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves several steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 4-pyridinecarboxaldehyde in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the triazolo[1,5-C]pyrimidine core . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 14-(3,4-Dimethoxyphenyl)-11-methoxy-2-(4-pyridyl)-14H-benzo[7,8]chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to adenosine receptors also contributes to its biological effects .

Properties

Molecular Formula

C30H23N5O4

Molecular Weight

517.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-18-methoxy-6-pyridin-4-yl-12-oxa-5,7,8,10-tetrazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4,6,9,14(19),15,17,20-nonaene

InChI

InChI=1S/C30H23N5O4/c1-36-22-6-4-5-20-19(22)8-9-21-25(18-7-10-23(37-2)24(15-18)38-3)26-29-33-28(17-11-13-31-14-12-17)34-35(29)16-32-30(26)39-27(20)21/h4-16,25H,1-3H3

InChI Key

FFAZOVTWZQZFHF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=C(C=C3)C(=CC=C4)OC)OC5=C2C6=NC(=NN6C=N5)C7=CC=NC=C7)OC

Origin of Product

United States

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